Potent FAK Inhibition Achieved with an Imidazo[1,2-a][1,3,5]triazine Derivative Compared to its Triazine-Only Precursor
The fusion of an imidazole ring to a 1,3,5-triazine core to create the imidazo[1,2-a][1,3,5]triazine scaffold was a deliberate design choice to enhance FAK inhibition. While the initial series of triazinic FAK inhibitors showed activity, the new imidazo[1,2-a][1,3,5]triazine derivatives displayed significantly improved potency. The best inhibitor in this new class demonstrated an IC50 value of 50 nM against FAK enzymatic activity [1]. This represents a substantial gain in potency, moving into the 10⁻⁸ M range, compared to the less potent, unoptimized triazine inhibitors (IC50 values not explicitly quantified in the same study but implied to be higher) [1].
| Evidence Dimension | IC50 for FAK enzymatic activity |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Triazinic FAK inhibitor precursor (exact IC50 not provided, but described as less potent) |
| Quantified Difference | Achieves high nanomolar potency (10⁻⁸ M range), a substantial improvement over the original triazine series. |
| Conditions | In vitro enzymatic assay against Focal Adhesion Kinase (FAK). |
Why This Matters
The 50 nM IC50 value validates the imidazo[1,2-a][1,3,5]triazine core as a privileged scaffold for achieving high-potency FAK inhibition, a key attribute for researchers developing targeted cancer therapies.
- [1] Dao, P., Smith, N., Tomkiewicz-Raulet, C., Yen-Pon, E., Camacho-Artacho, M., Lietha, D., Herbeuval, J. P., Coumoul, X., Garbay, C., & Chen, H. (2014). Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity. Journal of Medicinal Chemistry, 57(19), 7847–7859. https://doi.org/10.1021/jm500995r View Source
